L-Methionylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucyl-L-isoleucine
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Overview
Description
L-Methionylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucyl-L-isoleucine is a synthetic peptide composed of eight amino acids: methionine, glycine, phenylalanine, leucine, lysine, leucine, and isoleucine. This peptide sequence is designed for specific biochemical and pharmacological applications, leveraging the unique properties of each amino acid residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (Trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
L-Methionylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (Dithiothreitol).
Substitution: Amino acid residues can be substituted or modified using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptide with altered functional groups.
Scientific Research Applications
L-Methionylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucyl-L-isoleucine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Methionylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucyl-L-isoleucine depends on its specific sequence and structure. It can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The peptide may also participate in signaling pathways, influencing cellular processes like proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with chemotactic properties, used in immunological studies.
L-Methionyl-L-leucyl-L-phenylalanine: Another peptide with similar amino acid composition, used in biochemical research.
Uniqueness
L-Methionylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucyl-L-isoleucine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecular targets, making it valuable for research and therapeutic purposes.
Properties
CAS No. |
922172-27-8 |
---|---|
Molecular Formula |
C40H68N8O8S |
Molecular Weight |
821.1 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C40H68N8O8S/c1-8-26(6)34(40(55)56)48-39(54)31(21-25(4)5)46-36(51)29(16-12-13-18-41)45-37(52)30(20-24(2)3)47-38(53)32(22-27-14-10-9-11-15-27)44-33(49)23-43-35(50)28(42)17-19-57-7/h9-11,14-15,24-26,28-32,34H,8,12-13,16-23,41-42H2,1-7H3,(H,43,50)(H,44,49)(H,45,52)(H,46,51)(H,47,53)(H,48,54)(H,55,56)/t26-,28-,29-,30-,31-,32-,34-/m0/s1 |
InChI Key |
VWDNDEJIPZXGJC-ICOSMBFRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCSC)N |
Origin of Product |
United States |
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